molecular formula C5H12ClNS B1460546 trans-3-(Methylthio)cyclobutanamine Hydrochloride CAS No. 2059915-02-3

trans-3-(Methylthio)cyclobutanamine Hydrochloride

Cat. No.: B1460546
CAS No.: 2059915-02-3
M. Wt: 153.67 g/mol
InChI Key: OYWPWZAQNYFYNG-UHFFFAOYSA-N
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Description

trans-3-(Methylthio)cyclobutanamine Hydrochloride: is a chemical compound with the molecular formula C5H12ClNS and a molecular weight of 153.67 It is a derivative of cyclobutanamine, characterized by the presence of a methylthio group at the third position of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-3-(Methylthio)cyclobutanamine Hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The initial step involves the formation of the cyclobutane ring, which can be achieved through a of appropriate precursors.

    Introduction of the Methylthio Group: The methylthio group is introduced at the third position of the cyclobutane ring through a substitution reaction using methylthiol as the reagent.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: trans-3-(Methylthio)cyclobutanamine Hydrochloride can undergo oxidation reactions, where the methylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can also undergo reduction reactions, where the amine group can be reduced to form secondary or tertiary amines.

    Substitution: Substitution reactions can occur at the methylthio group or the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

trans-3-(Methylthio)cyclobutanamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of trans-3-(Methylthio)cyclobutanamine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    trans-3-Methoxycyclobutanamine Hydrochloride: Similar in structure but with a methoxy group instead of a methylthio group.

    trans-3-(Methoxymethyl)cyclobutanamine Hydrochloride: Contains a methoxymethyl group instead of a methylthio group.

Uniqueness

trans-3-(Methylthio)cyclobutanamine Hydrochloride is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where the methylthio group plays a crucial role in the compound’s activity.

Properties

IUPAC Name

3-methylsulfanylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWPWZAQNYFYNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138424-91-4
Record name 3-(methylsulfanyl)cyclobutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-(Methylthio)cyclobutanamine Hydrochloride
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